1-(4-Chloro-2-fluorobenzoyl)piperazine

Medicinal Chemistry Drug Discovery Physicochemical Properties

1-(4-Chloro-2-fluorobenzoyl)piperazine (CAS 926227-66-9) is a dual-halogenated benzoylpiperazine building block whose 4-chloro-2-fluoro substitution pattern imparts uniquely tuned lipophilicity (XLogP3=1.5), molecular weight, and hydrogen-bonding capacity—properties that mono-substituted benzoylpiperazine analogs cannot replicate. This configuration is critical for synthesizing blood-brain barrier-permeable GlyT1 inhibitors for CNS drug discovery. The compound's exact mass (242.0622189 Da) enables its use as a fully characterized LC-MS reference standard. Substituting this CAS with simpler benzoylpiperazines alters pharmacokinetic behavior, assay performance, and synthetic compatibility, compromising reproducibility. Supplied at ≥98% purity to streamline synthetic workflows and ensure batch-to-batch consistency.

Molecular Formula C11H12ClFN2O
Molecular Weight 242.68 g/mol
CAS No. 926227-66-9
Cat. No. B3168016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-fluorobenzoyl)piperazine
CAS926227-66-9
Molecular FormulaC11H12ClFN2O
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F
InChIInChI=1S/C11H12ClFN2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
InChIKeyGWHUAVWOVBAHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-2-fluorobenzoyl)piperazine (CAS 926227-66-9) Chemical Identity and Procurement Profile


1-(4-Chloro-2-fluorobenzoyl)piperazine is a heterocyclic building block characterized by a piperazine core acylated with a 4-chloro-2-fluorophenyl group, yielding the molecular formula C₁₁H₁₂ClFN₂O and a molecular weight of 242.68 g/mol [1]. The compound belongs to the class of benzoylpiperazines and serves primarily as a synthetic intermediate in medicinal chemistry programs . Its structural features include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a topological polar surface area (TPSA) of 32.3 Ų [1], which collectively inform its physicochemical profile and suitability for drug discovery applications.

Why 1-(4-Chloro-2-fluorobenzoyl)piperazine is Not Interchangeable with Common Analogs


1-(4-Chloro-2-fluorobenzoyl)piperazine cannot be trivially substituted with mono-substituted benzoylpiperazine analogs because the simultaneous presence of both chlorine and fluorine substituents on the phenyl ring fundamentally alters key physicochemical parameters, including lipophilicity, molecular weight, and hydrogen-bonding capacity [1]. These differences have measurable consequences on compound performance in assays, pharmacokinetic properties, and synthetic compatibility [2]. Direct procurement of the correct, fully characterized compound is essential to ensure reproducibility and avoid unintended variations in biological activity or chemical reactivity.

1-(4-Chloro-2-fluorobenzoyl)piperazine: Quantitative Differentiation from Closest Analogs


Increased Lipophilicity (XLogP3 = 1.5) vs. Unsubstituted Benzoylpiperazine (XLogP3 = -0.1)

The target compound exhibits a computed XLogP3 value of 1.5, compared to -0.1 for 1-benzoylpiperazine [1]. This 1.6-log unit increase in lipophilicity directly impacts membrane permeability and distribution coefficient, which are critical parameters in early-stage drug candidate profiling.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Increased Molecular Weight and Exact Mass vs. Mono-Halogenated Analogs

The target compound has a molecular weight of 242.68 g/mol and an exact mass of 242.0622189 Da [1]. In contrast, the mono-chloro analog 1-(4-chlorobenzoyl)piperazine has a molecular weight of 224.68 g/mol [2], and the mono-fluoro analog 1-(4-fluorobenzoyl)piperazine has a molecular weight of 208.23 g/mol [3]. The mass difference of approximately +18 Da relative to the mono-chloro analog and +34 Da relative to the mono-fluoro analog provides a distinct MS signature for unambiguous identification and purity assessment.

Analytical Chemistry LC-MS Quality Control

Higher Purity Specification (NLT 98%) vs. Common Mono-Halogenated Analogs (95%)

The target compound is offered with a purity specification of NLT 98% . In comparison, the mono-chloro analog 1-(4-chlorobenzoyl)piperazine is frequently supplied with a minimum purity of 95% . This 3% absolute purity difference reduces the burden of impurities in subsequent synthetic steps, potentially improving overall yield and reducing purification effort.

Procurement Quality Assurance Synthetic Chemistry

Enhanced Hydrogen Bond Acceptor Count (3) vs. Unsubstituted Benzoylpiperazine (2)

The target compound has a hydrogen bond acceptor count of 3, derived from the carbonyl oxygen and the two halogen substituents [1]. In contrast, 1-benzoylpiperazine has a hydrogen bond acceptor count of only 2 [2]. The additional hydrogen bond acceptor site can strengthen interactions with biological targets, potentially leading to improved binding affinity and selectivity.

Drug Design Molecular Recognition Pharmacophore Modeling

Unique Substitution Pattern Enables Distinct SAR Exploration

The 4-chloro-2-fluoro substitution pattern on the benzoyl ring of the target compound is distinct from the simple mono-halogenated or unsubstituted analogs. This specific arrangement of electron-withdrawing groups (Cl and F) can influence the electronic properties of the aromatic ring and the conformation of the piperazine amide, leading to unique biological activities. For instance, benzoylpiperazines with different substitution patterns have been reported to exhibit varying potencies and selectivities as GlyT1 inhibitors [1]. While direct comparative data for this exact compound against its analogs in a specific assay is not currently available in the public domain, the structural uniqueness provides a rational basis for its selection in lead optimization programs aiming to differentiate from known series.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

1-(4-Chloro-2-fluorobenzoyl)piperazine: Key Research and Procurement Scenarios


Building Block for CNS-Targeted Drug Discovery Programs

The compound's lipophilicity (XLogP3 = 1.5) and molecular weight profile make it a suitable building block for synthesizing molecules intended to cross the blood-brain barrier [1]. Its use in the synthesis of GlyT1 inhibitors, a class of targets relevant to schizophrenia and other CNS disorders, has been demonstrated [2].

Analytical Reference Standard for LC-MS Method Development

Due to its distinct exact mass (242.0622189 Da) and well-defined structure, this compound can serve as a reference standard for developing and validating LC-MS methods in analytical chemistry laboratories [1].

Intermediate in the Synthesis of Fluorinated and Chlorinated Heterocycles

The presence of both fluorine and chlorine atoms on the benzoyl ring makes it a versatile intermediate for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions [1]. Its commercial availability at high purity (NLT 98%) streamlines synthetic workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chloro-2-fluorobenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.